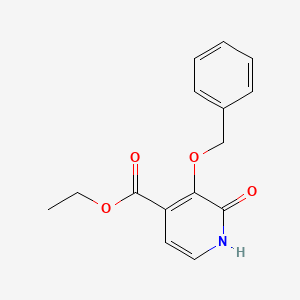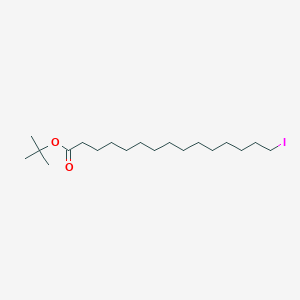
Tert-butyl 15-iodopentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 15-iodopentadecanoate is an organic compound with the molecular formula C19H37IO2. It is characterized by the presence of a tert-butyl ester group and an iodine atom attached to a long aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 15-iodopentadecanoate typically involves the esterification of 15-iodopentadecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 15-iodopentadecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of new esters or amides.
Reduction: Formation of 15-iodopentadecanol.
Oxidation: Formation of 15-iodopentadecanoic acid or other oxidized derivatives.
Scientific Research Applications
Tert-butyl 15-iodopentadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential as a radiolabeled compound for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 15-iodopentadecanoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 15-bromopentadecanoate
- Tert-butyl 15-chloropentadecanoate
- Tert-butyl 15-fluoropentadecanoate
Comparison: Tert-butyl 15-iodopentadecanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing a versatile tool for synthetic chemists .
Properties
Molecular Formula |
C19H37IO2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
tert-butyl 15-iodopentadecanoate |
InChI |
InChI=1S/C19H37IO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3 |
InChI Key |
QEYUIEREFBLLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


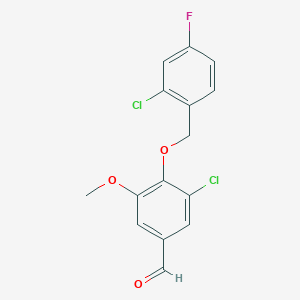
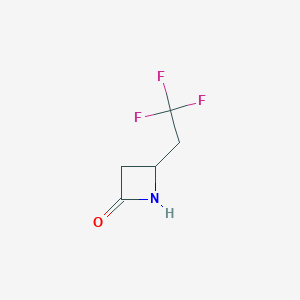
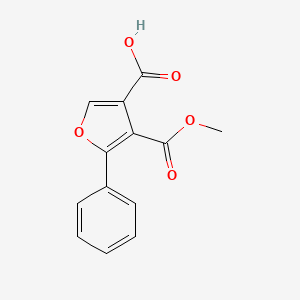



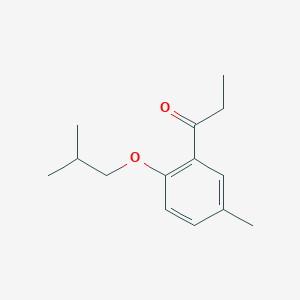
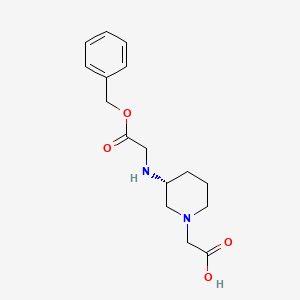
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12999987.png)
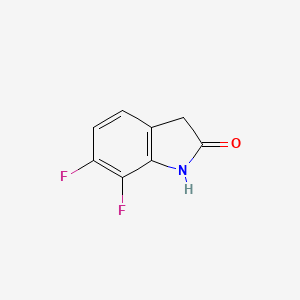
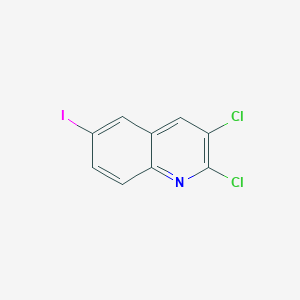
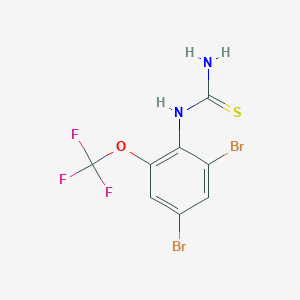
![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
